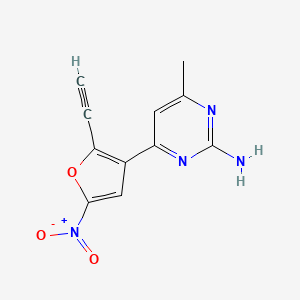

4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine, also known as ENF, is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. ENF is a highly selective inhibitor of the protein tyrosine kinase, Fyn, which plays a crucial role in the regulation of neuronal signaling.

Mechanism of Action

Fyn is a non-receptor protein tyrosine kinase that is involved in the regulation of neuronal signaling. Fyn is activated by the binding of various ligands to its SH3 and SH2 domains, which leads to autophosphorylation and activation of the kinase domain. Fyn then phosphorylates various downstream targets, including ion channels, receptors, and cytoskeletal proteins. 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine inhibits the activity of Fyn by binding to its ATP-binding site and preventing the transfer of phosphate groups to downstream targets.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of Fyn with an IC50 of approximately 30 nM. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells.

Advantages and Limitations for Lab Experiments

4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine has several advantages for use in lab experiments. It is a highly selective inhibitor of Fyn, which allows for the specific targeting of this protein kinase. In addition, this compound has been shown to have low toxicity and good solubility in aqueous solutions. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life and may require frequent dosing in in vivo studies. In addition, this compound has poor blood-brain barrier penetration, which may limit its effectiveness in treating neurological disorders.

Future Directions

There are several future directions for the use of 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine in scientific research. One potential direction is the investigation of this compound as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, this compound may have potential applications in the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the efficacy of this compound in these applications. Another future direction is the development of more potent and selective inhibitors of Fyn that may have improved pharmacokinetic properties and efficacy.

Synthesis Methods

The synthesis of 4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine involves the reaction of 2-amino-4-(2-bromoacetyl)-6-methylpyrimidine with ethynyl-5-nitrofuran-3-ylboronic acid in the presence of a palladium catalyst. This reaction produces this compound with a yield of approximately 70%. The purity of the product can be further improved through recrystallization.

Scientific Research Applications

4-(2-Ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine has been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has been shown to inhibit the activity of Fyn, which is involved in the regulation of neuronal signaling and has been implicated in the pathogenesis of these disorders. In addition, this compound has been shown to have anti-inflammatory properties, which may also contribute to its potential therapeutic effects.

Properties

IUPAC Name |

4-(2-ethynyl-5-nitrofuran-3-yl)-6-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O3/c1-3-9-7(5-10(18-9)15(16)17)8-4-6(2)13-11(12)14-8/h1,4-5H,2H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCSIBYEIWCHSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=C(OC(=C2)[N+](=O)[O-])C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222372 |

Source

|

| Record name | 2-Amino-4-methyl-6-(2-ethynyl-5-nitrofuryl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72044-87-2 |

Source

|

| Record name | 2-Amino-4-methyl-6-(2-ethynyl-5-nitrofuryl)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072044872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methyl-6-(2-ethynyl-5-nitrofuryl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.